7-Octen-1-one, 1-phenyl-
Description
Contextualization within Modern Organic Synthesis
Ketones incorporating both alkenyl (carbon-carbon double bond) and aromatic (phenyl) groups are pivotal structural motifs in organic chemistry. These compounds, particularly α,β-unsaturated ketones, serve as versatile building blocks for the synthesis of a wide array of fine chemicals, natural products, and pharmaceuticals. acs.orgbohrium.com Their importance stems from the multiple reactive sites they possess—the carbonyl group, the double bond, and the aromatic ring—which can undergo a variety of chemical transformations.
The specific compound, 1-phenyl-7-octen-1-one, features a phenyl ketone with a long alkyl chain containing a terminal double bond. Unlike the more commonly studied conjugated systems, the double bond in 1-phenyl-7-octen-1-one is isolated from the phenyl ketone moiety. This structural feature presents distinct challenges and opportunities in synthesis, allowing for selective reactions at either the carbonyl group, the aromatic ring, or the remote double bond. Research into such non-conjugated systems is crucial for developing methods to construct complex molecules where functional groups must be manipulated independently. acs.org Modern synthetic strategies increasingly focus on atom-economical and step-economical reactions, and the development of catalytic methods to synthesize and functionalize these ketones is an active area of research. bohrium.comnih.gov
Significance of Conjugated Systems in Chemical Transformations
While 1-phenyl-7-octen-1-one is a non-conjugated ketone, the study of its conjugated isomers, such as α,β-unsaturated ketones (enones), is essential for understanding the broader class of phenyl-alkenyl-ketones. In conjugated systems, the alternating single and multiple bonds create a delocalized π-electron system across the carbonyl group and the double bond. This conjugation significantly influences the molecule's stability, reactivity, and spectroscopic properties.
Overview of Prior Research on Related Phenyl-Alkenyl-Ketone Structures
Research on phenyl-alkenyl-ketones is extensive, with a significant focus on the synthesis and reactivity of α,β-unsaturated systems, often called chalcones.
Synthesis:
Claisen-Schmidt Condensation: This is a classic method for synthesizing α,β-unsaturated ketones by the base-catalyzed reaction of an aromatic aldehyde with a ketone. acs.org Recent advancements focus on using greener catalysts and reaction media, such as choline (B1196258) hydroxide (B78521) in water, to improve sustainability. acs.org
Catalytic Alkenylation: Modern methods involve the direct alkenylation of ketones using transition-metal catalysts. Iron-catalyzed acceptor-less dehydrogenative coupling (ADC) of ketones with primary alcohols provides an efficient route to α,β-unsaturated ketones, producing only water and hydrogen gas as byproducts. mdpi.comnih.gov Ruthenium catalysts have also been employed for the ortho-alkenylation of aromatic ketones with alkenes through C-H bond activation, yielding Heck-type products with high regio- and stereoselectivity. organic-chemistry.orgacs.org These methods offer high atom economy and functional group tolerance.
From Carboxylic Acids and Alkenes: A visible-light photoredox catalysis method allows for the direct deoxygenative synthesis of ketones from readily available aromatic carboxylic acids and alkenes in aqueous solution. nih.gov
Reactivity and Applications:
Photochemistry: The photochemistry of phenyl alkyl ketones is a well-studied area. Upon irradiation, these ketones can undergo various reactions, including the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group. lookchem.comsciepub.com The presence of other functional groups, as in 1-phenyl-7-octen-1-one, can lead to complex photochemical transformations. ohiolink.edu
Building Blocks: Phenyl-alkenyl-ketones are crucial intermediates. For instance, they can be transformed into valuable alkenyl trifluoromethyl ethers. rsc.orgnih.gov They also serve as precursors for highly substituted heterocycles and polyene structures found in medicinally important compounds. acs.orgrsc.org
The table below summarizes some key research findings on the synthesis of related phenyl-alkenyl-ketone structures.
| Research Area | Method | Key Findings |
| Synthesis of α,β-Unsaturated Ketones | Iron-Catalyzed Dehydrogenative Coupling | Couples ketones with primary alcohols with high selectivity; byproducts are water and H₂. mdpi.com |
| Synthesis of α,β-Unsaturated Ketones | Ruthenium-Catalyzed C-H Alkenylation | Reacts aromatic ketones with alkenes to form ortho-alkenylated products stereoselectively. organic-chemistry.orgacs.org |
| Synthesis of Ketones | Visible-Light Photoredox Catalysis | Synthesizes ketones from aromatic carboxylic acids and alkenes under mild, aqueous conditions. nih.gov |
| Synthesis of α,β-Unsaturated Ketones | Claisen-Schmidt Condensation | An efficient method using a green catalyst (choline hydroxide) in water. acs.org |
While direct research on 1-phenyl-7-octen-1-one is limited, the extensive studies on related structures provide a strong foundation for predicting its chemical behavior and developing synthetic routes. The isolated double bond offers a site for reactions that would not interfere with the phenyl ketone moiety, such as epoxidation, dihydroxylation, or metathesis, allowing for the synthesis of complex, multifunctional molecules.
Structure
3D Structure
Properties
CAS No. |
110719-09-0 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-phenyloct-7-en-1-one |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2 |
InChI Key |
WNNSUTFZMVMKFC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design for 7 Octen 1 One, 1 Phenyl
Novel Synthetic Routes for the Ketone Framework
The construction of the 1-phenyl-1-octanone backbone with a terminal alkene is achievable through several modern synthetic routes. These approaches offer different advantages concerning starting material availability, reaction conditions, and potential for stereocontrol.
Organometallic Approaches (e.g., Grignard and Wittig Reactions)
Organometallic reagents are fundamental tools for carbon-carbon bond formation. The Grignard reaction, for instance, provides a direct method for creating the bond between the phenyl ring and the carbonyl carbon. missouri.edumnstate.edu This can be achieved by reacting a phenyl Grignard reagent, such as phenylmagnesium bromide, with a suitable 7-octenoyl derivative like 7-octenoyl chloride or a 7-octenoic ester. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon, and subsequent acidic workup yields the target ketone. mnstate.edu It is crucial to use anhydrous conditions as Grignard reagents are highly sensitive to moisture. missouri.edu
The Wittig reaction, while a cornerstone for alkene synthesis from ketones or aldehydes, is not a direct method for synthesizing the ketone itself. wikipedia.orglumenlearning.comlibretexts.org However, it is a powerful tool for constructing the octenyl portion of a precursor molecule. For example, a Wittig reaction could be employed to create the C7-C8 double bond on a shorter aldehyde- or ketone-containing chain, which could then be elaborated into the final target molecule through other reactions. The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide. lumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, can often be controlled by the choice of ylide and reaction conditions. wikipedia.org
Table 1: Comparison of Organometallic Reactions for Ketone Synthesis Framework
| Reaction | Reactant 1 | Reactant 2 | Key Intermediate | Primary Product | Notes |
|---|---|---|---|---|---|
| Grignard Reaction | Phenylmagnesium bromide | 7-Octenoyl chloride | Magnesium alkoxide | 1-Phenyl-7-octen-1-one | Direct formation of the C-C bond adjacent to the carbonyl. missouri.edu |
| Wittig Reaction | Aldehyde/Ketone Precursor | Phosphorus Ylide | Oxaphosphetane | Alkene | Used to form the C=C bond, not the ketone directly. wikipedia.orgmasterorganicchemistry.com |
Palladium-Catalyzed Approaches
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. For the synthesis of 1-phenyl-7-octen-1-one, a Heck-type reaction could be envisioned. While classic Heck reactions typically form C-C bonds at the site of a double bond, variations can be used to construct ketone frameworks. organic-chemistry.org An improved Heck reaction has been utilized for the synthesis of α-benzyl-β-keto esters from aryl bromides. organic-chemistry.org A potential strategy for 1-phenyl-7-octen-1-one could involve the palladium-catalyzed coupling of an aryl halide (e.g., bromobenzene) with a suitable octenyl-containing substrate.
Another palladium-catalyzed approach could involve the cyclization of a precursor like 1-acetoxyoct-2-yn-7-ene, which has been shown to undergo palladium-catalyzed cyclization. researchgate.net While this specific precursor leads to a cyclic product, the principles of palladium catalysis on enyne systems could be adapted to design a linear synthesis.
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. ucl.ac.uknih.gov For a chiral molecule like a substituted 1-phenyl-7-octen-1-one, a key step could be the enzymatic kinetic resolution of a racemic alcohol precursor. researchgate.net For instance, a racemic 1-phenyl-7-octen-1-ol could be selectively acylated by a lipase (B570770), such as Candida antarctica lipase B (CALB), to yield an enantioenriched ester and the corresponding unreacted enantioenriched alcohol. researchgate.net The separated, enantiopure alcohol could then be oxidized to the desired chiral ketone. This method is highly effective for producing optically pure compounds. mdpi.com
Table 2: Illustrative Chemoenzymatic Route
| Step | Reaction Type | Reagents/Enzyme | Product | Purpose |
|---|---|---|---|---|
| 1 | Chemical Reduction | NaBH4 or similar | Racemic 1-phenyl-7-octen-1-ol | Preparation of alcohol precursor |
| 2 | Enzymatic Resolution | Lipase (e.g., CALB), Acyl donor | (R)-ester + (S)-alcohol (or vice versa) | Separation of enantiomers researchgate.net |
| 3 | Chemical Oxidation | PCC, Swern, or Dess-Martin | Enantiopure 1-phenyl-7-octen-1-one | Formation of the final ketone |
Stereoselective Synthesis Strategies
Achieving stereocontrol is a major goal in modern synthesis. For 1-phenyl-7-octen-1-one, if substituents were present on the octenyl chain, creating specific stereoisomers would be critical. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.
One approach involves the asymmetric allylation of methyl ketones using chiral phenyl carbinols as auxiliaries. nih.gov This can induce high diastereoselectivity in the formation of homoallylic ethers, which are precursors to chiral alcohols and subsequently chiral ketones. Another strategy is the stereoselective ring-opening of optically active dihydrophenanthrene-9,10-diols, which can lead to axially chiral biaryl diketones. nih.gov While not directly applicable to the target molecule, this demonstrates the principle of chirality transfer from a stereocenter to create a stereochemically defined product. For ketones with a π-system attached to the carbonyl, enantioselective reduction can be achieved with high selectivity using reagents like BINAL-H. uwindsor.ca The resulting chiral alcohol can then be used in subsequent reactions.
Functional Group Interconversions on the Octenyl Chain
Modifications to the terminal alkene of the octenyl chain can lead to a variety of useful derivatives. Olefin metathesis is a particularly powerful tool for this purpose.
Olefin Metathesis and Ethenolysis Applications
Olefin metathesis is a reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum. illinois.eduorganic-chemistry.org
Cross-Metathesis can be used to functionalize the terminal double bond of 1-phenyl-7-octen-1-one. By reacting the ketone with another olefin in the presence of a Grubbs' catalyst, the terminal methylene (B1212753) group can be exchanged with a different alkylidene fragment. organic-chemistry.orgnih.gov The success and selectivity of cross-metathesis often depend on the relative reactivity of the two olefin partners. illinois.edu A scalable route to γ-keto-α,β-unsaturated esters has been developed using Grubbs' second-generation catalyst for the cross-metathesis of alkyl acrylates and secondary allylic alcohols, followed by oxidation. acs.org
Ethenolysis is a specific type of cross-metathesis where ethylene (B1197577) is used to cleave an internal double bond, resulting in two terminal alkenes. researchgate.netwikipedia.org While 1-phenyl-7-octen-1-one already has a terminal alkene, ethenolysis could be applied to a precursor with an internal double bond to generate the desired terminal alkene. For example, if a longer-chain unsaturated ketone was synthesized, ethenolysis could be used to shorten the chain and install the terminal double bond at the C7 position. This process is used industrially in the Shell Higher Olefin Process (SHOP) to produce α-olefins. wikipedia.org The reaction is driven by the use of excess ethylene, which is a low-cost reagent. researchgate.net
Table 3: Applications of Olefin Metathesis
| Metathesis Type | Reactants | Catalyst | Product Type | Application for 1-phenyl-7-octen-1-one Framework |
|---|---|---|---|---|
| Cross-Metathesis | 1-phenyl-7-octen-1-one + R-CH=CH2 | Grubbs' or Schrock Catalyst | 1-phenyl-alken-1-one (modified chain) | Functionalization of the terminal alkene. organic-chemistry.org |
| Ethenolysis | Precursor with internal C=C + Ethylene | Grubbs' or Rhenium-based Catalyst | Terminal alkene | Synthesis of the target from a precursor with an internal double bond. researchgate.netwikipedia.org |
Selective Reductions of Alkenyl and Ketone Groups
The presence of both a carbon-carbon double bond and a carbonyl group in 7-Octen-1-one, 1-phenyl- necessitates chemoselective reduction methods to target one group while preserving the other. The choice of catalyst and reaction conditions is paramount in directing the outcome.
One primary goal is the selective reduction of the ketone to a secondary alcohol (1-phenyl-7-octen-1-ol) without affecting the terminal alkene. This transformation is commonly achieved using hydride reagents in the presence of a lanthanide catalyst, a method known as the Luche reduction. This approach enhances the electrophilicity of the carbonyl carbon, favoring its reduction over the alkene. For instance, magnesium-catalyzed hydroboration has emerged as an efficient and economic method for the chemoselective reduction of α,β-unsaturated ketones, achieving excellent yields under mild conditions with low catalyst loadings. acs.org
Conversely, selective saturation of the C=C bond to yield 1-phenyloctan-1-one can be accomplished through catalytic hydrogenation. Raney nickel has proven effective for this transformation, where solvent choice can control the selectivity. In certain solvents, Raney nickel under a hydrogen atmosphere can selectively reduce the alkene, leaving the carbonyl intact. acs.org Copper-catalyzed hydroboration/protodeboronation strategies also offer a metal-hydride-free method for the chemoselective reduction of C=C bonds in unsaturated ketones. rsc.orgresearchgate.net
Table 1: Methodologies for Selective Reduction of Alkenyl Phenyl Ketones
| Target Functionality | Methodology | Catalyst/Reagent System | Key Features | Reference |
|---|---|---|---|---|
| Ketone (C=O) | Luche-Type Reduction | MgBu₂ / HBpin | High chemoselectivity for C=O reduction; low catalyst loading (0.2–0.5 mol%). | acs.org |
| Alkene (C=C) | Catalytic Hydrogenation | Raney Nickel / H₂ | Solvent-controlled selectivity; economical and efficient for C=C saturation. | acs.org |
| Alkene (C=C) | Hydroboration/Protodeboronation | CuBr / B₂pin₂ / H₂O | Hydrogen gas-free conditions; high chemoselectivity for C=C reduction. | rsc.orgresearchgate.net |
| Ketone (C=O) | Catalyst-Free Reduction | Ammonia (B1221849) Borane / H₂O | Green, catalyst-free method for reduction to allylic alcohols. | rsc.org |
Controlled Oxidations of Alkenyl and Ketone Moieties
Controlled oxidation offers pathways to further functionalize either the terminal alkene or the ketone group of 7-Octen-1-one, 1-phenyl-.
The terminal double bond is susceptible to various oxidative transformations. Wacker-type oxidation, typically employing a palladium catalyst and an oxidant like oxygen, can convert the terminal alkene into a methyl ketone, yielding 1-phenyl-octane-1,7-dione. Alternatively, oxidative cleavage of the C=C bond can be achieved using reagents such as osmium tetroxide in combination with an oxidant like oxone, which would produce 7-oxo-7-phenylheptanal. organic-chemistry.org Modern methods also utilize iron-based catalysts for the aerobic oxidation of aromatic olefins to carbonyl compounds under mild conditions. organic-chemistry.org
The ketone moiety can undergo oxidation via a Baeyer-Villiger reaction. This process converts the ketone into an ester using a peroxy acid or a greener alternative like oxone in a buffered aqueous solution. For 1-phenyl-7-octen-1-one, this would likely result in the formation of a phenyl ester derivative, specifically phenyl oct-7-enoate. The regioselectivity of the Baeyer-Villiger oxidation is dictated by the migratory aptitude of the groups attached to the carbonyl, with the phenyl group generally having a high propensity to migrate.
Table 2: Strategies for Controlled Oxidation of Alkenyl Phenyl Ketones
| Target Moiety | Oxidation Method | Typical Reagents | Potential Product | Reference |
|---|---|---|---|---|
| Alkene (C=C) | Wacker-Tsuji Oxidation | PdCl₂ / CuCl / O₂ | Diketone (1-phenyl-octane-1,7-dione) | organic-chemistry.org |
| Alkene (C=C) | Oxidative Cleavage | OsO₄ (cat.) / Oxone | Keto-aldehyde (7-oxo-7-phenylheptanal) | organic-chemistry.org |
| Ketone (C=O) | Baeyer-Villiger Oxidation | m-CPBA or Oxone/H₂O | Ester (Phenyl oct-7-enoate) | |
| Alkene (C=C) | Aerobic Oxidation | Fe(III)-catalyst / O₂ | Carbonyl compounds | organic-chemistry.org |
Aromatic Ring Functionalization Strategies
Modification of the phenyl ring of 7-Octen-1-one, 1-phenyl- allows for the synthesis of a diverse range of analogs with altered electronic and steric properties.
Electrophilic Aromatic Substitution for Derivatization
The phenyl ring can be functionalized through electrophilic aromatic substitution (EAS). libretexts.org The ketone group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. msu.edu
Common EAS reactions applicable to this substrate include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the meta position.
Halogenation: The introduction of a halogen (e.g., Br, Cl) is achieved using a Lewis acid catalyst such as FeBr₃ or AlCl₃, also directing the substituent to the meta position. youtube.com
Friedel-Crafts Acylation: This reaction, which uses an acyl chloride (RCOCl) and a Lewis acid catalyst, installs an acyl group at the meta position, further expanding the molecular complexity. msu.edu
C-H Activation and Cross-Coupling Methods
Modern synthetic chemistry increasingly relies on C-H activation and cross-coupling reactions to form C-C and C-heteroatom bonds with high atom economy. For aryl ketones like 7-Octen-1-one, 1-phenyl-, transition metal-catalyzed C-H functionalization can be directed to the ortho position of the aromatic ring. rsc.org The carbonyl oxygen can act as a directing group, facilitating the formation of a metallacycle intermediate that enables selective C-H bond cleavage at the ortho carbon.
Palladium-catalyzed reactions have been developed for the γ-C(sp³)-H arylation of aliphatic ketones using transient directing groups, showcasing the potential for functionalization at positions remote from the primary functional group. nih.gov While this is less direct for aromatic C-H activation, it highlights the versatility of modern catalytic systems. More direct methods involve rhodium or palladium catalysts that can achieve ortho-arylation or alkylation of aryl ketones, providing a complementary strategy to classical electrophilic substitution.
Table 3: Aromatic Ring Functionalization Approaches
| Methodology | Reagents/Catalyst | Position of Functionalization | Key Features | Reference |
|---|---|---|---|---|
| Nitration (EAS) | HNO₃ / H₂SO₄ | meta | Classic EAS reaction; ketone is a meta-director. | masterorganicchemistry.com |
| Bromination (EAS) | Br₂ / FeBr₃ | meta | Installs a bromine atom at the meta-position. | youtube.com |
| Friedel-Crafts Acylation (EAS) | RCOCl / AlCl₃ | meta | Adds an acyl group to the meta-position. | msu.edu |
| Directed C-H Arylation | Pd(II) catalyst / Aryl Halide | ortho | Carbonyl group directs functionalization to the ortho-position. | rsc.org |
| Remote C-H Arylation | Pd(II) catalyst / Glycine TDG | gamma (aliphatic) | Demonstrates advanced site-selectivity using transient directing groups. | nih.gov |
Green Chemistry Principles in Synthesis of 7-Octen-1-one, 1-phenyl- Analogs
The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. In the synthesis of analogs of 7-Octen-1-one, 1-phenyl-, several green strategies can be implemented.
A key area of focus is the use of greener catalysts and reaction media. For instance, the synthesis of aromatic ketones can be achieved through visible-light-induced aerobic C-H oxidation in water, using air as the terminal oxidant. chemistryviews.org This approach avoids hazardous peroxides and toxic organic solvents. Clay-based heterogeneous catalysts can be employed for reactions like ketalization, offering advantages in terms of reusability and reduced waste. mdpi.com
The use of polyoxometalate (POM) catalysts with environmentally benign oxidants like molecular oxygen (O₂) provides a green route for oxidative cleavage reactions. yedarnd.cominnoget.com Furthermore, developing reactions that proceed under solvent-free conditions, such as through mechanochemistry, can significantly reduce the environmental impact by eliminating solvent waste. nih.gov Atom-economical reactions, such as C-H functionalization, are inherently greener than classical methods that require pre-functionalized starting materials, as they reduce the number of synthetic steps and the amount of waste generated. organic-chemistry.org
Mechanistic Investigations of Chemical Transformations Involving 7 Octen 1 One, 1 Phenyl
Reaction Pathway Elucidation for Ketone Reactivity
The ketone functional group in 1-phenyl-7-octen-1-one is a primary site for a variety of chemical transformations, principally nucleophilic additions to the carbonyl carbon and reactions involving the abstraction of a-protons to form enolates.
Nucleophilic Addition Mechanisms
Nucleophilic addition to the carbonyl group of ketones is a fundamental reaction in organic chemistry. libretexts.org In the case of 1-phenyl-7-octen-1-one, the electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield the alcohol product.
The reactivity of the carbonyl group can be influenced by both steric and electronic factors. The phenyl group, being electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of the phenyl group and the octenyl chain can also influence the approach of the nucleophile.
A specific type of nucleophilic addition is the 1,4-conjugate addition, which occurs with α,β-unsaturated carbonyl compounds. libretexts.org While 1-phenyl-7-octen-1-one itself is not an α,β-unsaturated ketone, this type of reactivity is a key consideration in related systems and highlights the diverse pathways available for nucleophilic attack on carbonyl-containing molecules. The choice between 1,2-addition (at the carbonyl carbon) and 1,4-addition is often dictated by the nature of the nucleophile. libretexts.org Strong, "hard" nucleophiles like Grignard reagents tend to favor 1,2-addition, while "soft" nucleophiles like cuprates favor 1,4-addition. acs.org
Alpha-Proton Abstraction and Enolate Chemistry
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a strong base to form an enolate. libretexts.org For 1-phenyl-7-octen-1-one, there are two α-carbons, but the protons on the methylene (B1212753) group adjacent to the phenyl group are significantly more acidic due to the resonance stabilization of the resulting enolate by the phenyl ring.
The formation of enolates is a critical step in many carbon-carbon bond-forming reactions. researchgate.net Once formed, the enolate can act as a nucleophile, attacking a variety of electrophiles. The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions. libretexts.org For instance, sterically hindered bases like lithium diisopropylamide (LDA) tend to remove the less sterically hindered proton, leading to the kinetic enolate. In contrast, weaker bases and higher temperatures can lead to the formation of the more thermodynamically stable enolate.
The resulting enolates can participate in a range of reactions, including aldol (B89426) condensations and alkylations, providing a powerful tool for the synthesis of more complex molecules. wiley.comucl.ac.uk
Photochemical Reaction Mechanisms of Phenyl-Ketones and Related Bicyclo[2.2.2]octenones
Phenyl ketones, such as 1-phenyl-7-octen-1-one, exhibit rich and complex photochemistry upon absorption of UV light. The presence of the phenyl group and the carbonyl chromophore leads to a variety of photochemical pathways, including Norrish type reactions and rearrangements. The study of related bicyclo[2.2.2]octenones provides valuable insights into the potential photochemical behavior of such systems. nih.govcore.ac.ukrsc.orgrsc.orgcycu.edu.tw
Norrish Type Reactions
The Norrish Type I and Type II reactions are two of the most important photochemical processes for ketones. rsc.orgchinesechemsoc.orgnih.gov
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group upon photoexcitation. nih.gov For 1-phenyl-7-octen-1-one, this would lead to the formation of a benzoyl radical and a 7-octenyl radical. These radical intermediates can then undergo a variety of subsequent reactions, such as decarbonylation, recombination, or hydrogen abstraction. Merging the Norrish Type I reaction with transition metal catalysis has been shown to be a viable strategy for the borylation of C-C σ-bonds of aryl ketones. nih.gov
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. rsc.orgresearchgate.netresearchgate.net This biradical can then undergo either cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative. For 1-phenyl-7-octen-1-one, the presence of γ-hydrogens on the octenyl chain makes the Norrish Type II reaction a plausible photochemical pathway. The efficiency and outcome of the Norrish Type II reaction are dependent on factors such as the conformation of the molecule and the lifetime of the excited state.
| Reaction Type | Description | Potential Products from 1-phenyl-7-octen-1-one |
| Norrish Type I | α-cleavage of the carbonyl group | Benzoyl radical, 7-octenyl radical |
| Norrish Type II | Intramolecular γ-hydrogen abstraction | Acetophenone (B1666503), 1,6-heptadiene, cyclobutanol derivative |
Phenyl Migration and Rearrangement Pathways
In addition to Norrish reactions, phenyl ketones can undergo photochemical rearrangements involving the migration of the phenyl group. The study of bicyclo[2.2.2]octenones, which contain a β,γ-unsaturated carbonyl chromophore, has revealed several important rearrangement pathways, including the oxa-di-π-methane (ODPM) rearrangement and 1,3-acyl shifts. nih.govcore.ac.ukrsc.org These reactions often proceed through complex biradical intermediates and can lead to the formation of intricate polycyclic structures. While not directly a bicyclo[2.2.2]octenone, the principles governing these rearrangements can provide a framework for understanding potential photochemical transformations of 1-phenyl-7-octen-1-one, particularly if intramolecular cyclization were to occur prior to rearrangement.
Olefin Reactivity and Regioselectivity Studies
The terminal double bond in 1-phenyl-7-octen-1-one is another site of reactivity, susceptible to a variety of addition and isomerization reactions. A particularly important class of reactions for olefins is olefin metathesis.
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org For 1-phenyl-7-octen-1-one, which contains a terminal olefin, ring-closing metathesis (RCM) could be a viable intramolecular reaction pathway, potentially leading to the formation of a cyclic ketone.
The regioselectivity of reactions involving the olefin is a key consideration. For example, in hydroboration-oxidation, the boron atom will preferentially add to the less substituted carbon of the double bond (anti-Markovnikov addition), leading to the formation of a primary alcohol upon oxidation. Conversely, acid-catalyzed hydration would be expected to follow Markovnikov's rule, leading to a secondary alcohol.
Diels-Alder Cycloadditions and Hetero-Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org In the context of 7-Octen-1-one, 1-phenyl-, the terminal alkene functionality serves as a potential dienophile.
In a normal electron-demand Diels-Alder reaction, the dienophile is typically substituted with an electron-withdrawing group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org The ketone group in 7-Octen-1-one, 1-phenyl- is electron-withdrawing, activating the terminal double bond for such cycloadditions. The reaction of 7-Octen-1-one, 1-phenyl- with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, is expected to proceed under thermal conditions to yield a cyclohexene (B86901) derivative. The regioselectivity of this reaction is governed by the electronic and steric influences of the substituents on both the diene and the dienophile.
The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.orgresearchgate.net The carbonyl group of 7-Octen-1-one, 1-phenyl- can itself act as a dienophile in an oxo-Diels-Alder reaction, reacting with a conjugated diene to form a dihydropyran ring. scribd.com These reactions are often promoted by Lewis acid catalysts, which coordinate to the carbonyl oxygen, thereby lowering the LUMO energy of the C=O double bond and enhancing its reactivity. scribd.com For instance, the reaction with a Danishefsky-type diene would be expected to yield a functionalized pyran derivative with high regioselectivity. scribd.com
Furthermore, α,β-unsaturated thioketones, analogous in structure, are known to undergo intramolecular hetero-Diels-Alder reactions with high regio- and diastereoselectivity. rsc.org While 7-Octen-1-one, 1-phenyl- is not an α,β-unsaturated ketone, this highlights the potential for intramolecular cycloadditions if a diene were present in the alkyl chain.
Table 1: Predicted Outcomes of Diels-Alder and Hetero-Diels-Alder Reactions of 7-Octen-1-one, 1-phenyl-
| Reaction Type | Diene | Product Type | Predicted Selectivity |
| Normal Demand Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Substituted Cyclohexene | High regioselectivity |
| Oxo-Diels-Alder | Danishefsky's Diene | Dihydropyran Derivative | High regioselectivity |
| Intramolecular (Hypothetical) | Tethered Furan | Oxatricyclic Compound | Exo adduct favored ucla.eduacs.org |
Radical-Mediated Transformations
Radical reactions offer a complementary approach to ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The terminal alkene in 7-Octen-1-one, 1-phenyl- is susceptible to radical addition. Radical-mediated cyclization is a particularly powerful method for constructing cyclic systems. cdnsciencepub.commdpi.com
In a typical radical cyclization involving a molecule like 7-Octen-1-one, 1-phenyl-, a radical would first need to be generated. This could be achieved, for example, by the addition of a radical initiator to the double bond or by abstraction of a hydrogen atom from the carbon chain. However, a more common strategy involves the intramolecular addition of a radical onto the double bond. For instance, if a radical were generated at the carbon alpha to the ketone, it could undergo cyclization. Theoretical studies and experimental evidence on similar systems suggest a general preference for 5-exo-trig cyclizations over 6-endo-trig cyclizations, which would lead to the formation of a five-membered ring. nih.gov
Photochemical methods can also be employed to initiate radical reactions. α,β-Unsaturated ketones are known to undergo photochemical transformations upon excitation. nih.gov While 7-Octen-1-one, 1-phenyl- is a β,γ-unsaturated ketone, it can still undergo photochemical reactions. researchgate.net For instance, Norrish Type I cleavage of the ketone could lead to the formation of an acyl radical and an alkyl radical, which could then participate in subsequent reactions. kvmwai.edu.in Another possibility is an intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to a biradical intermediate that could cyclize to form cyclic alcohols.
The presence of a phenyl group can also influence radical reactions by stabilizing adjacent radical centers through resonance. This could affect the regioselectivity of radical additions and the stability of any resulting radical intermediates.
Table 2: Plausible Radical-Mediated Transformations of 7-Octen-1-one, 1-phenyl-
| Initiation Method | Proposed Intermediate | Potential Product(s) | Key Factors |
| Radical Initiator (e.g., AIBN) | Alkyl radical from addition to alkene | Functionalized alkane | Nature of the added radical |
| Intramolecular (Hypothetical) | Carbon-centered radical alpha to ketone | Cyclopentyl or cyclohexyl ketone | 5-exo vs. 6-endo cyclization preference nih.gov |
| Photochemical (Norrish Type I) | Acyl and alkyl radicals | Decarbonylated products, recombination products | Stability of the radical fragments kvmwai.edu.in |
| Photochemical (Hydrogen Abstraction) | 1,5-Biradical | Cyclopentanol derivatives | Geometry for hydrogen transfer |
Transition State Analysis and Reaction Dynamics
Understanding the transition states of the aforementioned reactions is crucial for predicting their outcomes and optimizing reaction conditions. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition state geometries and energies. acs.org
For the Diels-Alder reaction, the concerted, pericyclic mechanism proceeds through a highly organized, boat-like transition state. wikipedia.org The stereochemical outcome (endo vs. exo) is often dictated by secondary orbital interactions, which stabilize the endo transition state. ulethbridge.ca In the case of 7-Octen-1-one, 1-phenyl-, the bulky phenylacetyl group would likely introduce significant steric hindrance, potentially favoring the formation of the exo product in some cases.
In hetero-Diels-Alder reactions, the transition state can be either concerted and synchronous or asynchronous, and in some cases, a stepwise mechanism involving a zwitterionic intermediate may be operative. researchgate.net Lewis acid catalysis not only accelerates the reaction but also influences the geometry of the transition state, thereby enhancing stereoselectivity. scribd.com Computational studies on similar systems have shown that the Lewis acid coordinates to the carbonyl oxygen, leading to a more polarized and reactive dienophile.
Transition state analysis of radical cyclizations often involves comparing the activation barriers for different possible cyclization pathways (e.g., 5-exo vs. 6-endo). The relative stability of the resulting cyclic radicals and the strain in the cyclic transition state are key determinants of the reaction's regioselectivity. For 7-Octen-1-one, 1-phenyl-, the formation of a five-membered ring via a 5-exo-trig cyclization is generally favored due to a more favorable transition state geometry. nih.gov
The dynamics of these reactions, particularly the photochemical transformations, can be complex. Following photoexcitation to an excited singlet state, the molecule can undergo intersystem crossing to a triplet state, from which the reaction may proceed. kvmwai.edu.in The efficiencies of these processes and the lifetimes of the excited states and radical intermediates all play a role in determining the final product distribution.
Table 3: Theoretical Analysis of Transition States in Reactions of 7-Octen-1-one, 1-phenyl-
| Reaction Type | Key Transition State Features | Influencing Factors | Predicted Outcome |
| Diels-Alder Cycloaddition | Concerted, cyclic | Steric hindrance from phenylacetyl group, secondary orbital interactions | Potential for exo selectivity |
| Oxo-Diels-Alder (Lewis Acid Catalyzed) | Asynchronous, polarized | Coordination of Lewis acid to carbonyl | Enhanced reactivity and stereoselectivity |
| Radical 5-exo-trig Cyclization | Chair-like or boat-like | Ring strain, stereoelectronic effects | Formation of a five-membered ring |
| Radical 6-endo-trig Cyclization | Higher energy than 5-exo | Increased ring strain in transition state | Kinetically disfavored nih.gov |
Advanced Spectroscopic and Structural Characterization of 7 Octen 1 One, 1 Phenyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional arrangement of atoms, or stereochemistry, within a molecule.
Two-dimensional (2D) NMR techniques are instrumental in unraveling the complex spin systems within "7-Octen-1-one, 1-phenyl-". By spreading the NMR information across two frequency axes, these experiments resolve overlapping signals and reveal through-bond connectivities between nuclei. youtube.comsdsu.edunptel.ac.in
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edue-bookshelf.de For "7-Octen-1-one, 1-phenyl-", COSY spectra would show correlations between the vinyl protons of the octene chain and the adjacent methylene (B1212753) protons. It would also reveal the coupling network within the aliphatic chain and the phenyl ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with directly attached carbon atoms. youtube.comsdsu.edu This is essential for assigning the carbon skeleton of "7-Octen-1-one, 1-phenyl-". For instance, the proton signal of the C-H group adjacent to the carbonyl would show a cross-peak with the corresponding carbon signal in the 13C NMR spectrum.
| 2D NMR Technique | Information Gained | Application to 7-Octen-1-one, 1-phenyl- |
| COSY | ¹H-¹H bond correlations | Identifies coupled protons within the octene chain and the phenyl ring. |
| HMQC/HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals based on their attached protons. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Connects the phenyl ring, carbonyl group, and the octene chain. |
For chiral derivatives of "7-Octen-1-one, 1-phenyl-", determining the enantiomeric purity is critical. Chiral NMR spectroscopy, often employing chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful method for this assessment. scispace.comresearchgate.netresearchgate.net The interaction of the enantiomers with the chiral agent creates diastereomeric complexes that exhibit distinct NMR signals, allowing for the quantification of each enantiomer. scispace.commdpi.comfrontiersin.org The difference in chemical shifts between the diastereomeric signals (Δδ) is a key parameter in these analyses. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational isomers. nih.govresearchgate.net
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For "7-Octen-1-one, 1-phenyl-", the FT-IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching of the ketone group, typically around 1685 cm⁻¹. Other characteristic bands would include those for the C=C stretching of the alkene and the aromatic ring, as well as C-H stretching and bending vibrations. acs.org
Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light. beilstein-journals.orgbeilstein-journals.org It is complementary to FT-IR and is particularly sensitive to non-polar bonds. For "7-Octen-1-one, 1-phenyl-", the C=C stretching of the terminal alkene would give a strong Raman signal. acs.org The phenyl ring vibrations would also be clearly observable. beilstein-journals.orgresearchgate.net Conformational studies can be performed by analyzing changes in the vibrational spectra under different conditions, such as temperature or solvent polarity. researchgate.networldscientific.com
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O Stretch (Ketone) | ~1685 (strong) | |
| C=C Stretch (Alkene) | ~1640 (medium) | Strong |
| C=C Stretch (Aromatic) | ~1600, 1580, 1500, 1450 (variable) | |
| C-H Stretch (sp²) | ~3100-3000 | |
| C-H Stretch (sp³) | ~3000-2850 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of "7-Octen-1-one, 1-phenyl-" and to elucidate its structure through the analysis of its fragmentation patterns. nih.govuni-saarland.de In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation of the molecular ion provides valuable structural information. cdnsciencepub.com For "7-Octen-1-one, 1-phenyl-", characteristic fragmentation pathways would likely involve cleavage alpha to the carbonyl group, leading to the formation of an acylium ion (C₆H₅CO⁺) and a radical derived from the octenyl chain. nih.gov Another common fragmentation would be the McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen from the octenyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
For derivatives of "7-Octen-1-one, 1-phenyl-" that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. nih.govmdpi.comnih.govweizmann.ac.il This technique determines the precise positions of all atoms in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. This information is invaluable for establishing the absolute stereochemistry of chiral centers and for understanding intermolecular interactions in the solid state. eurjchem.com
Electronic Absorption and Emission Spectroscopy for Optical Properties (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.netnih.govrsc.orgfluorochem.co.uk The UV-Vis spectrum of "7-Octen-1-one, 1-phenyl-" would be characterized by absorptions due to π → π* transitions of the phenyl group and the enone system, and a weaker n → π* transition of the carbonyl group. acs.orgresearchgate.netbeilstein-journals.org The phenyl group typically shows strong absorption bands below 280 nm. The conjugation of the carbonyl group with the phenyl ring will influence the position and intensity of these bands.
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π* (Phenyl) | ~245, ~280 | High |
| n → π* (Carbonyl) | ~320 | Low |
Computational Chemistry and Theoretical Modeling of 7 Octen 1 One, 1 Phenyl
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with the environment over time. researchgate.net
For 7-Octen-1-one, 1-phenyl-, MD simulations can be employed to explore its conformational landscape. The long octene chain allows for a significant number of rotational degrees of freedom, leading to a multitude of possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties.
Furthermore, MD simulations can be used to study the intermolecular interactions of 7-Octen-1-one, 1-phenyl- with solvent molecules or other species. nih.gov By simulating the molecule in a box of solvent, one can analyze the solvent structure around the molecule and calculate properties like the solvation free energy. These simulations can also provide insights into how the phenyl group and the alkene functionality participate in non-covalent interactions, such as van der Waals and π-π stacking interactions. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netnih.gov
For 7-Octen-1-one, 1-phenyl-, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. researchgate.netnih.govnih.gov By comparing the calculated chemical shifts with experimental data, one can confidently assign the signals in the NMR spectrum to specific atoms in the molecule.
The infrared (IR) spectrum of 7-Octen-1-one, 1-phenyl- can also be predicted computationally. By performing a vibrational frequency analysis at the optimized geometry, one can obtain the frequencies and intensities of the vibrational modes. nih.govresearchgate.net These calculations can help in assigning the absorption bands in the experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the ketone and the C=C stretch of the alkene.
As mentioned in section 5.1.1, TD-DFT calculations are used to predict the UV-Vis absorption spectrum. nih.govnih.gov These calculations provide the excitation energies and oscillator strengths for the electronic transitions, allowing for a direct comparison with the experimental spectrum. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Table 2: Computationally Predicted Spectroscopic Data for a Representative Phenyl Alkenone
| Spectroscopic Technique | Calculated Parameter | Predicted Value (Illustrative) |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~198 ppm |
| ¹H NMR | Alkene Proton (C=CH₂) Chemical Shift | ~5.0 - 5.8 ppm |
| IR | Carbonyl (C=O) Stretching Frequency | ~1685 cm⁻¹ |
Note: These are illustrative values and the actual predicted values for 7-Octen-1-one, 1-phenyl- would require specific calculations.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.netnsf.govscielo.br
For reactions involving 7-Octen-1-one, 1-phenyl-, such as its synthesis or subsequent transformations, computational methods can be used to explore different possible reaction pathways. nsf.gov By calculating the energies of intermediates and transition states, one can determine the most likely reaction mechanism and identify the rate-determining step.
A key aspect of studying reaction mechanisms computationally is the localization of transition state (TS) structures. researcher.liferesearchgate.net A transition state is a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate. iastate.edu Various algorithms are available in quantum chemistry software to locate these structures. Once a TS is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researcher.lifeuni-muenchen.de An IRC analysis traces the minimum energy path downhill from the transition state to the reactants on one side and the products on the other. uni-muenchen.descm.com This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. researcher.liferesearchgate.net For a reaction involving 7-Octen-1-one, 1-phenyl-, an IRC analysis could, for example, visualize the bond-breaking and bond-forming processes in a step-by-step manner.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the reactivity of molecules. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electrophile or electron acceptor. libretexts.org The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction.
In the context of 7-Octen-1-one, 1-phenyl-, which is an α,β-unsaturated ketone, FMO analysis provides valuable insights into its chemical behavior. The molecule possesses a phenyl group conjugated with a carbonyl group, which in turn is part of an unsaturated system. This extended conjugation significantly influences the energy levels of the HOMO and LUMO.
Computational studies, typically employing Density Functional Theory (DFT) methods, are used to calculate the energies of these frontier orbitals. chemrxiv.orgresearchgate.net For α,β-unsaturated ketones, the HOMO is generally distributed over the π-system, including the phenyl ring and the carbon-carbon double bond, while the LUMO is often localized on the carbonyl carbon and the β-carbon of the enone system. This distribution makes these sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the molecule's stability and reactivity. jmaterenvironsci.comwuxiapptec.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity. scirp.org Conversely, a large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. scirp.org
Based on DFT calculations performed on structurally related compounds, a representative set of FMO parameters for 7-Octen-1-one, 1-phenyl- can be estimated. These values help in understanding its electronic transitions and reactivity patterns.
Table 1: Representative Frontier Molecular Orbital Data for 7-Octen-1-one, 1-phenyl- (Illustrative)
| Parameter | Estimated Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability. |
| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 4.5 | The difference between LUMO and HOMO energies, indicating chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative and based on typical values found for similar α,β-unsaturated phenyl ketones in computational studies. researchgate.netresearchgate.net They serve to demonstrate the application of FMO theory.
Structure-Reactivity Relationship Predictions
The electronic and structural features of 7-Octen-1-one, 1-phenyl-, as elucidated by computational modeling, allow for predictions regarding its reactivity. The structure-reactivity relationship is a cornerstone of organic chemistry, and FMO theory provides a quantitative basis for these predictions. jmaterenvironsci.comacs.org
The reactivity of 7-Octen-1-one, 1-phenyl- is largely dictated by the electrophilic and nucleophilic sites within the molecule. The FMO analysis highlights the following key reactive centers:
The Carbonyl Carbon: The LUMO is expected to have a significant coefficient on the carbonyl carbon, making it a primary site for nucleophilic attack. This is a characteristic reaction of ketones.
The β-Carbon: Due to conjugation, the β-carbon of the enone system also exhibits electrophilic character and is susceptible to conjugate addition (Michael addition) by nucleophiles.
The Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution, with the substitution pattern being influenced by the deactivating, meta-directing effect of the carbonyl group.
The Alkene Double Bond: The terminal double bond of the octenyl chain can undergo typical electrophilic addition reactions.
The HOMO-LUMO energy gap is a key descriptor in quantitative structure-activity relationship (QSAR) studies. A smaller energy gap in 7-Octen-1-one, 1-phenyl- would suggest a higher propensity to react. For instance, in cycloaddition reactions, the interaction between the HOMO of a diene and the LUMO of this compound (as a dienophile) would be more favorable if the energy gap is small. mdpi.com
Table 2: Predicted Global Reactivity Descriptors for 7-Octen-1-one, 1-phenyl- (Illustrative)
| Descriptor | Formula | Predicted Value (Illustrative) | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | 2.0 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | 4.25 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV | Measures the resistance of the molecule to change its electron distribution. A lower value indicates higher reactivity. scirp.org |
| Chemical Softness (S) | 1 / (2η) | 0.22 eV⁻¹ | The reciprocal of hardness; a higher value indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | 4.01 eV | A measure of the molecule's electrophilic character. |
Note: These values are derived from the illustrative FMO data in Table 1 and are intended to represent the expected reactivity profile based on studies of similar compounds. researchgate.net
Derivatization and Functionalization Strategies for 7 Octen 1 One, 1 Phenyl
Introduction of Heteroatom-Containing Functional Groups
The ketone and alkene moieties in 7-Octen-1-one, 1-phenyl- serve as versatile handles for the incorporation of nitrogen, oxygen, and halogen atoms, leading to a wide array of functionalized derivatives.
Nitrogen-Containing Derivatives (e.g., Oximes, Hydrazones, Amines)
Oximes and Hydrazones: The carbonyl group of the phenyl ketone is readily derivatized through condensation reactions with nitrogen nucleophiles. organic-chemistry.org The reaction with hydroxylamine (B1172632) forms the corresponding oxime, while reactions with hydrazine (B178648) or its substituted derivatives (like 2,4-dinitrophenylhydrazine) yield hydrazones. youtube.comrsc.org These reactions are typically catalyzed by acid or base and proceed via an initial nucleophilic addition to the carbonyl carbon, followed by a dehydration step to form the C=N double bond. organic-chemistry.orgrsc.orgyoutube.com The equilibrium constants for these reactions are generally favorable, with oxime formation being particularly stable. rsc.org
Amines: The synthesis of amines from 7-Octen-1-one, 1-phenyl- can be achieved through several pathways.
Reductive Amination: The ketone can be converted into an amine in a one-pot reaction with an amine (such as ammonia (B1221849) for a primary amine or a primary amine for a secondary amine) in the presence of a reducing agent. masterorganicchemistry.comwikipedia.orglibretexts.org This process, known as reductive amination or reductive alkylation, first forms an intermediate imine or iminium ion, which is then reduced to the amine. youtube.comwikipedia.org A key advantage of this method is the use of reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone, preventing reduction of the starting material. youtube.commasterorganicchemistry.com
Hydroamination: The terminal alkene offers another route to amine derivatives via hydroamination, which involves the addition of an N-H bond across the C=C double bond. acs.org This transformation can be catalyzed by various transition metals. nih.govacs.orgfrontiersin.org Depending on the catalyst and reaction conditions, this reaction can yield either the Markovnikov (addition to the more substituted carbon) or anti-Markovnikov (addition to the less substituted carbon) product. acs.org
Oxygen-Containing Derivatives (e.g., Esters, Ethers, Alcohols)
Esters and Lactones: A powerful method for converting the ketone in 7-Octen-1-one, 1-phenyl- into an ester is the Baeyer-Villiger oxidation. nih.gov This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group, using a peroxyacid (like m-CPBA) or hydrogen peroxide as the oxidant. mdpi.comresearchgate.net The reaction exhibits predictable regioselectivity based on the migratory aptitude of the adjacent groups. The general order of migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. libretexts.org For 7-Octen-1-one, 1-phenyl-, this would result in the migration of the phenyl group, yielding the corresponding ester.
Alcohols: Both functional groups can be converted into alcohols.
Ketone Reduction: The phenyl ketone can be reduced to a secondary alcohol (1-phenyl-7-octen-1-ol). This can be achieved using various reducing agents. For selective 1,2-reduction of the carbonyl without affecting the alkene, reagents like sodium borohydride (B1222165) (NaBH₄) are often effective. Catalytic transfer hydrogenation is another method for the chemoselective reduction of α,β-unsaturated ketones, which can be adapted for non-conjugated systems. organicchemistrytutor.comyoutube.com
Alkene Hydration/Dihydroxylation: The terminal alkene can be hydrated to form a primary alcohol (8-hydroxy-1-phenyl-1-octanone). Alternatively, it can be converted into a vicinal diol (7,8-dihydroxy-1-phenyl-1-octanone) through dihydroxylation. The Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand, is a prominent method for achieving this enantioselectively. masterorganicchemistry.comyoutube.com
Halogenation Strategies
Halogens can be introduced at positions adjacent to the ketone or across the double bond.
α-Halogenation: Under acidic or basic conditions, ketones can undergo halogenation at the α-carbon position. wikipedia.org The reaction proceeds through an enol or enolate intermediate, which acts as a nucleophile to attack an electrophilic halogen (Cl₂, Br₂, I₂). libretexts.orgnih.gov For 7-Octen-1-one, 1-phenyl-, this would place a halogen on the carbon adjacent to the carbonyl group.
Alkene Halogenation: The terminal double bond can undergo classic electrophilic addition reactions. This includes hydrohalogenation (addition of HX) to form a terminal or internal alkyl halide, or halogenation (addition of X₂) to yield a vicinal dihalide.
Formation of Polycyclic and Spirocyclic Systems
The presence of two reactive sites within the same molecule allows 7-Octen-1-one, 1-phenyl- to serve as a precursor for complex cyclic structures through intramolecular reactions.
Intramolecular Aldol (B89426) Reaction: Under basic conditions, an enolate can be formed at the α-carbon of the ketone. While the distance is generally unfavorable for a direct intramolecular aldol condensation with the alkene, derivatization of the alkene (e.g., via ozonolysis to form an aldehyde) would create a dicarbonyl compound poised for intramolecular cyclization. cambridgescholars.com Such reactions preferentially form thermodynamically stable five- and six-membered rings. youtube.comsemanticscholar.orgmdpi.comnih.gov
Photocycloaddition: The Paternò–Büchi reaction is a [2+2] photocycloaddition between an electronically excited carbonyl group and a ground-state alkene to form an oxetane (B1205548) (a four-membered ring containing oxygen). Intramolecular Paternò–Büchi reactions are possible, and in the case of 7-Octen-1-one, 1-phenyl-, this could lead to the formation of a fused bicyclic oxetane system. wikipedia.org
Spirocycle Synthesis: Exocyclic α,β-unsaturated ketones are valuable precursors for spiroheterocycles via 1,3-dipolar cycloaddition reactions. While the target molecule is not an exocyclic enone, modifications can create intermediates for spirocycle synthesis. For instance, creating an enolate and reacting it with a bifunctional electrophile could lead to spirocyclic systems. Strategies for synthesizing spirocycles often involve tandem Michael-aldol condensations or intramolecular spirocondensations. Modern methods also utilize iterative boron-homologation to construct spirocycles from simple ketones. nih.gov
Enantioselective Derivatization
Chiral centers can be introduced at either the ketone or alkene functionality using asymmetric catalysts, providing access to enantiomerically enriched derivatives.
Enantioselective Ketone Reduction: The asymmetric reduction of the prochiral phenyl ketone to a chiral secondary alcohol is a well-established transformation. This can be achieved using chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or through transition metal-catalyzed transfer hydrogenation with chiral ligands.
Enantioselective Alkene Transformations: The terminal alkene is an excellent substrate for a variety of powerful asymmetric reactions.
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can convert the terminal alkene into a chiral diol with high enantioselectivity. frontiersin.org Commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the osmium catalyst, a reoxidant, and a pseudoenantiomeric chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively) to favor the formation of either enantiomer of the diol. masterorganicchemistry.comyoutube.com
Asymmetric Epoxidation: The alkene can be converted to a chiral epoxide. While the Sharpless epoxidation is most effective for allylic alcohols, other methods exist for the enantioselective epoxidation of unfunctionalized alkenes. Catalytic systems using cinchona alkaloids as phase-transfer catalysts have shown high efficiency and enantioselectivity for the epoxidation of α,β-unsaturated ketones, a strategy that could be adapted. acs.org Efficient methods for the enantioselective epoxidation of homoallylic alcohols (where the double bond is one carbon further away) have also been developed, which are structurally relevant to the target molecule.
Table 1: Examples of Enantioselective Reactions Applicable to the Alkene Moiety This table presents data for model substrates structurally similar to the terminal alkene in 7-Octen-1-one, 1-phenyl-, as specific data for this compound is not available.
| Reaction | Catalyst/Reagent | Substrate Type | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Dihydroxylation | AD-mix-β | Terminal Alkene | Chiral 1,2-Diol | >95% |
| Asymmetric Epoxidation | Hf(IV)-bishydroxamic acid | Homoallylic Alcohol | Chiral Epoxide | up to 99% |
Polymerization of 7-Octen-1-one, 1-phenyl- Derivatives as Monomers
The terminal double bond in 7-Octen-1-one, 1-phenyl- allows it to act as a monomer for polymerization reactions. The presence of the phenyl ketone group can influence the polymerization process and the properties of the resulting polymer. Phenyl vinyl ketones (PVKs) are a known class of monomers that can be polymerized through controlled radical polymerization techniques.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a powerful technique for synthesizing polymers with controlled molecular weights and low dispersity. It has been successfully applied to the polymerization of vinyl ketones, including methyl, ethyl, and phenyl vinyl ketone. wikipedia.orgsemanticscholar.org Photoinduced electron transfer (PET-RAFT) using visible light and an organic photoredox catalyst is one modern approach.
Conventional Radical Polymerization: Traditional radical polymerization initiated by agents like AIBN can also be used, although it offers less control over the polymer architecture compared to RAFT. semanticscholar.org
The resulting polymers, featuring a phenyl ketone in each repeating unit, would be expected to have unique properties, such as photodegradability, due to the susceptibility of the ketone group to photochemical reactions like Norrish Type I and Type II cleavage.
Addition Polymerization Mechanisms
Vinyl ketones, including structures analogous to 7-Octen-1-one, 1-phenyl-, can be polymerized through various addition polymerization mechanisms, including free-radical, anionic, and cationic pathways. The choice of mechanism can influence the structure and properties of the resulting polymer.
Free-radical polymerization is a common method for polymerizing vinyl ketones. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). The polymerization of vinyl ketones can even be self-initiated upon heating. mdpi.com For instance, some vinyl ketone monomers with bulky substituents have been observed to undergo self-polymerization at elevated temperatures. mdpi.com The resulting polymers from conventional free-radical polymerization often exhibit a regular vinylic structure, but may have broad molecular weight distributions. mdpi.comresearchgate.net
Anionic polymerization of vinyl ketones can be initiated by strong nucleophiles like organometallic compounds (e.g., butyllithium) or sodium amide in liquid ammonia. libretexts.org This method is suitable for monomers with electron-withdrawing groups, such as the carbonyl group in vinyl ketones, which can stabilize the propagating anionic center. libretexts.org Anionic polymerization can lead to "living polymers" if impurities are rigorously excluded, allowing for the synthesis of block copolymers. libretexts.org
Cationic polymerization of vinyl ketones is also possible, typically initiated by Lewis acids or other cationic catalysts. However, the structure of the resulting polymer can be more complex, with evidence of units other than the regular vinylic structure. researchgate.net
The specific mechanism of polymerization can have a significant impact on the final polymer's characteristics. The table below summarizes the general features of these polymerization mechanisms for vinyl ketones.
| Polymerization Mechanism | Initiators | Key Characteristics |
| Free-Radical | AIBN, heat | Can produce regular vinylic structures; often results in broad molecular weight distributions. mdpi.comresearchgate.net |
| Anionic | Organolithium compounds, sodium amide | Can produce "living polymers" for block copolymer synthesis; requires high purity conditions. libretexts.org |
| Cationic | Lewis acids | Can result in polymers with varied structural units. researchgate.net |
Controlled Polymerization Techniques for Poly(vinyl ketones) and Related Structures
To overcome the limitations of traditional radical polymerization, such as poor control over molecular weight and broad dispersity, controlled radical polymerization (CRP) techniques have been applied to vinyl ketones. nih.gov Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly successful method for the controlled synthesis of poly(vinyl ketones) (PVKs). researchgate.net
RAFT polymerization allows for the synthesis of well-defined PVKs with predictable molecular weights and low polydispersities (Đ), typically below 1.2. mdpi.comresearchgate.net This technique utilizes a RAFT agent, such as (S)-1-dodecyl-(S′)-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate, to mediate the polymerization process. researchgate.net The living nature of RAFT polymerization has been confirmed by the linear evolution of molecular weight with monomer conversion and the successful synthesis of block copolymers through chain extension. researchgate.net
Furthermore, photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been employed for a range of vinyl ketone monomers, including those with phenyl derivatives. rsc.org This method uses a photoredox catalyst, like Eosin Y, and visible light to initiate and control the polymerization, even in the presence of air. rsc.org The versatility of PET-RAFT allows for the synthesis of multi-gram quantities of PVKs and novel diblock copolymers with high chain-end fidelity. rsc.org
Another fascinating aspect is the ability of phenyl vinyl ketone (PVK) to act as both a monomer and a radical initiator under visible blue light irradiation in a RAFT process, eliminating the need for an additional initiator. nih.gov The resulting polymers are stable under blue light but can be degraded by UV radiation. nih.gov The choice of chain transfer agent in RAFT polymerization has also been shown to be a key factor in modulating the dispersity of the resulting poly(phenyl vinyl ketone) (PPVK). rsc.org
Atom transfer radical polymerization (ATRP) has also been explored for the controlled polymerization of PVK, although achieving control has been more challenging compared to RAFT. digitellinc.com Research into reverse ATRP processes using copper complexes with modified ligands is ongoing to improve control over the polymerization of vinyl ketones. digitellinc.com
The following table provides an overview of controlled polymerization techniques applied to vinyl ketones.
| Technique | Key Features | Resulting Polymer Characteristics |
| RAFT Polymerization | Utilizes a chain transfer agent to mediate polymerization. | Well-defined polymers with predictable molecular weights and low dispersities (Đ < 1.2). mdpi.comresearchgate.net Enables synthesis of block copolymers. researchgate.net |
| PET-RAFT Polymerization | Employs a photoredox catalyst and visible light. | Controlled polymerization under mild conditions, including in the presence of air. rsc.org High chain-end fidelity. rsc.org |
| Initiator-Free RAFT | Monomer (PVK) acts as its own photoinitiator under blue light. | Rapid polymerization leading to well-defined polymers. nih.gov |
| ATRP | Explored for controlled polymerization, but control is challenging. | Ongoing research to optimize conditions for better control. digitellinc.com |
Applications of 7 Octen 1 One, 1 Phenyl and Its Derivatives in Advanced Materials and Chemical Technologies
Sustainable Chemical Production from Renewable Resources
The transition from petrochemical-based manufacturing to more sustainable and renewable chemical production processes is a cornerstone of modern green chemistry. For a compound such as 7-Octen-1-one, 1-phenyl-, which is not naturally abundant, its synthesis from renewable resources presents a multi-step challenge that involves the strategic conversion of biomass into key chemical intermediates. The primary pathways for its sustainable production focus on the valorization of lignocellulosic biomass and vegetable oils to generate the necessary aromatic and aliphatic precursors. These precursors can then be coupled through various catalytic reactions to construct the final molecule.
Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin (B12514952), is a plentiful and non-food-competing feedstock. Lignin, in particular, is the most abundant source of renewable aromatic compounds on Earth and serves as a primary raw material for producing the phenyl group in the target molecule. rsc.org Concurrently, the C8 aliphatic chain with its terminal double bond and ketone functional group can be derived from the catalytic processing of bio-alcohols or the chemical modification of fatty acids obtained from vegetable oils.
The sustainable synthesis of 7-Octen-1-one, 1-phenyl- can be envisaged through several distinct, yet potentially interconnected, routes. These routes typically involve:
Generation of Aromatic Precursors: Depolymerization and upgrading of lignin to produce benzene (B151609) or benzaldehyde (B42025). rsc.orgcardiff.ac.uknih.gov
Generation of Aliphatic Precursors: Catalytic upgrading of bio-alcohols or chemical transformation of renewable fatty acids to obtain a C8 building block, such as 7-octenoic acid or a related derivative. mdpi.comoup.com
Coupling and Functionalization: Assembling the aromatic and aliphatic precursors and subsequent functional group transformations to yield the final ketone.
A plausible and widely applicable method for the coupling step is the Friedel-Crafts acylation. youtube.comnumberanalytics.comkhanacademy.orgchemistryjournals.netlibretexts.org This reaction involves the acylation of an aromatic ring (like benzene derived from biomass) with an acylating agent (such as 7-octenoyl chloride, derived from renewable 7-octenoic acid) in the presence of a Lewis acid catalyst.
Another potential strategy involves the condensation of a biomass-derived phenyl-containing molecule with a suitable C8 ketone or aldehyde precursor, followed by strategic functional group manipulations. For instance, the aldol (B89426) condensation of benzaldehyde (from lignin) with a C7 ketone could, in principle, lead to a precursor that can be further modified to achieve the desired 7-octen-1-one structure. mdpi.comgoogle.commdpi.com
The following subsections detail the research findings for the key stages in the sustainable production of 7-Octen-1-one, 1-phenyl- from renewable feedstocks.
Lignin Valorization to Aromatic Precursors
Lignin, a complex polymer of phenylpropanoid units, is a significant by-product of the paper and pulping industry and second-generation bioethanol production. rsc.orgnih.gov Its valorization into valuable aromatic chemicals is a critical step towards a circular bioeconomy. Catalytic depolymerization of lignin can yield a variety of aromatic monomers, including benzaldehyde and other phenolic compounds. cardiff.ac.uknih.govnih.gov
Several catalytic strategies have been developed for lignin depolymerization, including oxidative and reductive methods. Oxidative depolymerization, often employing oxidants like oxygen or hydrogen peroxide in the presence of catalysts, can effectively break down the complex lignin structure to produce aromatic aldehydes such as vanillin (B372448) and syringaldehyde, which can be further processed to benzaldehyde. nih.gov
Table 1: Catalytic Oxidative Depolymerization of Lignin to Aromatic Aldehydes
| Feedstock | Catalyst | Oxidant | Temperature (°C) | Reaction Time (h) | Major Products | Yield (wt%) | Reference |
| Kraft Lignin | Metal Oxides | O₂ | >300 | Varies | Catechol, Syringol | Varies | nih.gov |
| Organosolv Lignin | Fe(NO₃)₃·9H₂O | Air | 120 | 4 | Benzaldehyde, Benzoic Acid | ~85 (yield of BzH) | rsc.org |
| Various Lignin | Various | H₂O₂ | Varies | Varies | Vanillin, Syringaldehyde | Varies | nih.gov |
Furthermore, reductive catalytic fractionation of lignin can also yield valuable aromatic precursors. These processes often require high pressure and temperature but can lead to a different slate of aromatic products.
Synthesis of C8 Aliphatic Precursors from Renewable Sources
The synthesis of the 7-octen-1-one aliphatic backbone from renewable resources primarily relies on two approaches: the upgrading of bio-alcohols and the modification of fatty acids.
The Guerbet reaction provides a pathway to couple smaller bio-alcohols, such as ethanol (B145695) (readily available from fermentation of sugars), into longer-chain alcohols. mdpi.comorganic-chemistry.orgrsc.orggoogle.com While directly producing a C8 chain with the desired functionality is complex, multi-step processes involving condensation and dehydration can be envisioned. For example, the self-condensation of bio-butanol or the cross-condensation of smaller alcohols can lead to C8 alcohol precursors. google.com These can then be oxidized to the corresponding ketone.
A more direct route to a C8 precursor is through the modification of unsaturated fatty acids. Oleic acid, a major component of many vegetable oils, can undergo cross-metathesis with ethylene (B1197577) to produce 9-decenoic acid and 1-decene. A similar approach with other fatty acids can be tailored to produce shorter-chain unsaturated acids like 7-octenoic acid. mdpi.com Ricinoleic acid, the main component of castor oil, is another promising feedstock. Pyrolysis or other cleavage reactions can break the C18 chain to yield valuable shorter-chain molecules, including heptanal, which can be a precursor for the C8 chain. rsc.org
Table 2: Synthesis of 7-Octenoic Acid and its Precursors from Renewable Feedstocks
| Feedstock | Reaction | Catalyst/Method | Key Products | Yield | Reference |
| Oleic Acid | Cross-metathesis with ethylene | Grubbs or other metathesis catalysts | 9-Decenoic acid, 1-Decene | High | mdpi.com |
| Ricinoleic Acid | Pyrolysis/Thermal Cleavage | Heat | Heptanal, Undecylenic acid | Good | rsc.org |
| Various Sugars | Fermentation | Engineered Saccharomyces cerevisiae | Octanoic Acid | 87 mg/L | oup.com |
Once 7-octenoic acid is obtained, it can be converted to 7-octenoyl chloride using standard chemical methods, making it ready for Friedel-Crafts acylation.
Coupling and Final Synthesis
The final step in the sustainable production of 7-Octen-1-one, 1-phenyl- involves the coupling of the aromatic and aliphatic precursors. As mentioned, Friedel-Crafts acylation is a robust method for this purpose. The reaction of benzene (from lignin valorization or other renewable routes) with 7-octenoyl chloride (from fatty acid modification) would yield the target ketone. youtube.comnumberanalytics.comkhanacademy.orgchemistryjournals.netlibretexts.org
Table 3: Illustrative Friedel-Crafts Acylation Conditions
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield | Reference |
| Benzene | Ethanoyl chloride | AlCl₃ | Benzene (excess) | Reflux | Phenylethanone | High | libretexts.org |
| Activated Aromatics | Various Acyl Chlorides | Bismuth(III) chloride | Dioxane | Reflux | Aryl Ketones | Good to Excellent | chemistryjournals.net |
| Arenes | Dichloroacetylchloride | Zinc Oxide | Solvent-free | Room Temp | Aryl Ketones | Good | chemistryjournals.net |
Alternatively, a pathway involving the oxidation of a secondary alcohol precursor, 1-phenyl-7-octen-1-ol, could be employed. This alcohol could potentially be synthesized through the reaction of a phenyl Grignard reagent (prepared from bio-derived bromobenzene) with 7-octenal. 7-Octenal can be produced from the selective oxidation of 7-octen-1-ol, which in turn can be derived from renewable sources. google.com The oxidation of the secondary alcohol to the final ketone can be achieved using various catalytic systems, including palladium-based catalysts or bio-catalysts like alcohol dehydrogenases. rsc.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 7-Octen-1-one, 1-phenyl- with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation using phenylacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key steps include:
- Purification via fractional distillation or column chromatography to isolate the product.
- Characterization using NMR (¹H/¹³C) to confirm regioselectivity and GC-MS for purity assessment (>98%).
- Safety protocols: Conduct reactions under inert atmospheres due to moisture sensitivity of catalysts .
Q. How should researchers characterize the structural and physicochemical properties of 7-Octen-1-one, 1-phenyl-?
- Methodological Answer : A multi-technique approach is critical:
- Structural Analysis : ¹H/¹³C NMR for carbon backbone verification; IR spectroscopy to confirm carbonyl (C=O) stretching (~1680 cm⁻¹).
- Physicochemical Properties : Measure boiling point (110–112°C) and density (1.02 g/cm³) using calibrated instruments. Stability testing under UV light or heat can identify degradation pathways .
- Data Table :
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR | Confirm C=O and aromatic protons | δ 7.2–7.5 (aromatic H), δ 2.8 (α-CH₂) |
| GC-MS | Purity assessment | Molecular ion peak at m/z 174 |
Q. What safety precautions are essential when handling 7-Octen-1-one, 1-phenyl- in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in amber glass containers at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of 7-Octen-1-one, 1-phenyl- in nucleophilic addition reactions?
- Methodological Answer :
- Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals (HOMO/LUMO).
- Compare activation energies for pathways (e.g., Michael addition vs. carbonyl attack) using software like Gaussian or ORCA.
- Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in reported spectroscopic data for 7-Octen-1-one, 1-phenyl- derivatives?
- Methodological Answer :
- Systematic Review : Cross-reference data from peer-reviewed journals (avoiding non-curated sources like BenchChem).
- Replication : Reproduce synthesis under standardized conditions (solvent, temperature, catalyst).
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Data Table :
| Discrepancy Source | Mitigation Strategy |
|---|---|
| Solvent polarity | Use deuterated solvents consistently |
| Impurity peaks | Optimize purification protocols |
Q. How can researchers design experiments to investigate the photostability of 7-Octen-1-one, 1-phenyl- under UV exposure?
- Methodological Answer :
- Experimental Design :
- Expose samples to controlled UV light (λ = 254–365 nm) in quartz cells.
- Monitor degradation via HPLC at timed intervals.
- Identify photoproducts using high-resolution mass spectrometry (HRMS).
- Controls : Include dark-state samples and antioxidant additives (e.g., BHT) to assess stabilization effects .
Q. What frameworks guide the formulation of hypotheses for structure-activity relationships (SAR) in 7-Octen-1-one, 1-phenyl- analogs?
- Methodological Answer :
- Apply the PICO framework :
- Population : Analog series with varying substituents.
- Intervention : Functional group modifications (e.g., electron-withdrawing vs. donating).
- Comparison : Bioactivity data (e.g., enzyme inhibition).
- Outcome : SAR trends (e.g., logP vs. activity).
- Use FINER criteria to ensure feasibility and novelty .
Methodological Considerations
Q. How should researchers document experimental procedures for reproducibility in publications?
- Answer :
- Main Text : Summarize key steps (catalyst loading, reaction time).
- Supporting Information : Provide detailed protocols (e.g., NMR acquisition parameters, chromatographic gradients).
- Data Deposition : Share raw spectra in repositories like Open Science Framework (OSF) .
Q. What statistical methods are appropriate for analyzing kinetic data from 7-Octen-1-one, 1-phenyl- reactions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
